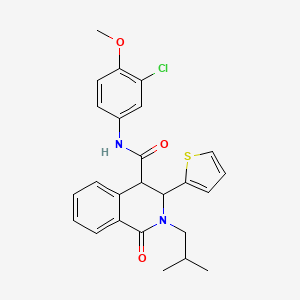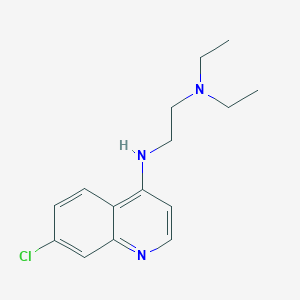![molecular formula C16H15N3O B10796625 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B10796625.png)
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is a heterocyclic compound that features a fused pyrazoloquinazoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and kinase inhibition properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes with cyclohexane-1,4-dione and hydrazine derivatives under reflux conditions. The reaction proceeds through the formation of intermediate hydrazones, which cyclize to form the pyrazoloquinazoline core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazoloquinazoline ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazoloquinazolines with different functional groups.
科学的研究の応用
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol involves its interaction with molecular targets such as kinases. By inhibiting kinases like Pim-1, the compound can interfere with signaling pathways that regulate cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
類似化合物との比較
Similar Compounds
Pyrazolo[5,1-b]quinazoline-2-carboxylate: Another compound with a similar core structure, studied for its antiproliferative activity.
Tetrahydropyrazoloquinazoline derivatives: These compounds share the pyrazoloquinazoline core and exhibit various biological activities, including kinase inhibition.
Uniqueness
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 9-position. This structural feature may contribute to its distinct biological activities and its potential as a lead compound for developing new therapeutic agents.
特性
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-3,6-7,10,18H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGHCSSLTYMRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B10796546.png)
![2-Imino-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10796547.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B10796578.png)
![[(1-Amino-2-naphthalen-1-ylethylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B10796583.png)

![4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol](/img/structure/B10796600.png)

![1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796617.png)
methanone](/img/structure/B10796618.png)
![2-[(4-Ethylphenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B10796634.png)
![4-Ethyl-1,2,3,4,5,6,7,8-octahydro-cyclopenta[b]quinolin-9-ylideneamine](/img/structure/B10796639.png)

![N-[(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B10796651.png)
